1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene
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Overview
Description
1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzene.
Azidation: The azido group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the corresponding halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Chiral Center Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the availability of starting materials, reaction efficiency, and safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzene derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene depends on its specific application. In bioconjugation, the azido group participates in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-azido-4-(trifluoromethyl)benzene: Lacks the chiral center present in 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene.
4-(trifluoromethyl)phenyl azide: Similar structure but without the chiral center.
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene: Enantiomer of this compound.
Uniqueness
This compound is unique due to the presence of both an azido group and a trifluoromethyl group, as well as a chiral center. This combination of features makes it a versatile compound for various applications, particularly in asymmetric synthesis and bioconjugation.
Properties
IUPAC Name |
1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNUOERZVCLBMV-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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